2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride
Overview
Description
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as O-Desmethyltramadol (ODT), a synthetic opioid analgesic that is commonly used for the treatment of pain. In
Scientific Research Applications
Antibacterial Activity
- Microwave-Assisted Synthesis : This compound has been synthesized using microwave irradiation, showing potential antibacterial activity. Microwave-assisted synthesis offers an efficient method for preparing this compound, potentially enhancing its antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure and Interaction
- Hydrogen-Bonding Patterns : The compound's analogues demonstrate intricate hydrogen-bonding patterns. This structural aspect is crucial for understanding the molecule's stability and reactivity, especially in biological systems (Balderson, Fernandes, Michael, & Perry, 2007).
- Cannabinoid Receptor Interaction : A structurally related compound has been analyzed for its interaction with the CB1 cannabinoid receptor, providing insights into potential therapeutic applications and receptor binding mechanisms (Shim, Welsh, Cartier, Edwards, Howlett, 2002).
Synthesis and Characterization
- Novel Synthesis Methods : Research has focused on developing new methods for synthesizing and characterizing derivatives of this compound, which could lead to the discovery of new therapeutic agents or materials with unique properties (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
- Structural Characterization : The compound's structure has been extensively studied using various spectroscopic techniques, providing a deeper understanding of its molecular configuration and potential applications (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).
Therapeutic Potential
- Biological Activity : Various studies have synthesized derivatives of this compound and evaluated their biological activities, including antibacterial and antitubercular properties. These findings suggest potential therapeutic applications in treating infectious diseases (Bhoot, Khunt, & Parekh, 2011).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLSOWJSUUYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017610 | |
Record name | BRL 52537 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride | |
CAS RN |
112282-24-3 | |
Record name | BRL 52537 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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